N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide
CAS No.: 477569-54-3
Cat. No.: VC6889633
Molecular Formula: C22H18N2O3S
Molecular Weight: 390.46
* For research use only. Not for human or veterinary use.
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide - 477569-54-3](/images/structure/VC6889633.png)
Specification
CAS No. | 477569-54-3 |
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Molecular Formula | C22H18N2O3S |
Molecular Weight | 390.46 |
IUPAC Name | N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide |
Standard InChI | InChI=1S/C22H18N2O3S/c1-26-14-11-12-16(19(13-14)27-2)21(25)23-17-8-4-3-7-15(17)22-24-18-9-5-6-10-20(18)28-22/h3-13H,1-2H3,(H,23,25) |
Standard InChI Key | BITKRVMQDIDREI-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)OC |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a benzothiazole moiety (a benzene fused to a thiazole ring) linked via a phenyl group to a 2,4-dimethoxybenzamide substituent. The molecular formula is C<sub>22</sub>H<sub>18</sub>N<sub>2</sub>O<sub>3</sub>S, with a molecular weight of 390.45 g/mol. Key functional groups include:
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Benzothiazole: Imparts aromaticity and electron-deficient properties, enabling interactions with biological targets .
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2,4-Dimethoxybenzamide: The methoxy groups enhance solubility and influence electronic effects, while the amide linkage provides hydrogen-bonding capability.
The spatial arrangement of these groups facilitates π-π stacking and hydrophobic interactions, critical for binding to enzymes or receptors .
Spectroscopic and Computational Data
While experimental spectra for this specific compound are unavailable, analogs such as N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide () and N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide ( ) provide reference points:
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IR Spectroscopy: Expected peaks include N-H stretching (~3300 cm<sup>-1</sup>), C=O (~1680 cm<sup>-1</sup>), and aromatic C=C (~1600 cm<sup>-1</sup>) .
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NMR: The benzothiazole protons resonate at δ 7.2–8.5 ppm, while methoxy groups appear as singlets near δ 3.8–4.0 ppm .
Density functional theory (DFT) simulations predict a planar conformation, optimizing orbital overlap between the benzothiazole and benzamide units.
Synthesis and Modification Strategies
Synthetic Pathways
The synthesis typically involves a multi-step approach:
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Formation of the Benzothiazole Core: Condensation of 2-aminothiophenol with substituted benzaldehydes under acidic conditions.
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Coupling with 2,4-Dimethoxybenzoyl Chloride: Amide bond formation via Schotten-Baumann reaction, using triethylamine as a base.
Example Reaction Scheme:
Yield Optimization
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Solvent Systems: Dimethylformamide (DMF) or dichloromethane (DCM) improve reaction homogeneity.
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Catalysts: Palladium-based catalysts enhance coupling efficiency in nitro reduction steps .
Reported yields for analogous compounds range from 45% to 68%, depending on purification methods .
Pharmacological Profile
Antimicrobial Activity
Benzothiazole derivatives exhibit broad-spectrum antimicrobial effects. For example:
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N-[2-(1,3-Benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide () showed MIC values of 8 µg/mL against Mycobacterium tuberculosis.
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N-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide ( ) inhibited Staphylococcus aureus at 16 µg/mL .
The 2,4-dimethoxy substitution in the target compound may enhance membrane permeability, potentially lowering MIC values further.
Anticancer Mechanisms
Benzothiazoles interact with cellular targets such as:
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Topoisomerase II: Inhibition disrupts DNA replication.
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Protein Kinases: Suppression of signaling pathways like EGFR and VEGFR .
In silico docking studies suggest that the 2,4-dimethoxybenzamide group binds to the ATP pocket of kinases with a predicted K<sub>i</sub> of 12 nM.
Comparative Analysis of Benzothiazole Derivatives
Structural variations significantly affect bioactivity. The 2,4-dimethoxy configuration may offer superior solubility compared to 3,4-substituted analogs.
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for modifying:
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Methoxy Groups: Replacing with halogens or bulkier substituents to enhance target affinity .
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Amide Linkers: Introducing sulfonamides or urea groups to modulate pharmacokinetics.
Formulation Challenges
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Solubility: LogP of 3.2 indicates moderate hydrophobicity, necessitating prodrug strategies .
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Metabolic Stability: Predominant hepatic clearance via CYP3A4, requiring co-administration with inhibitors.
Future Research Directions
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Target Identification: Proteomic studies to map interaction networks.
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Synthetic Upgrades: Continuous-flow chemistry for scalable production.
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Therapeutic Combinations: Synergy studies with existing antibiotics or chemotherapeutics.
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